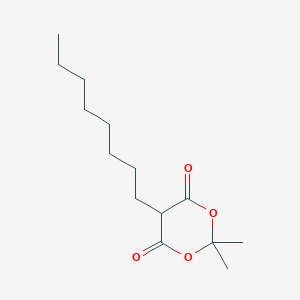
Methyl 4-chloro-3-(cyanomethyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-(cyanomethyl)-1H-indole-1-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chloro and cyanomethyl group attached to the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(cyanomethyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The chloro and cyanomethyl groups can be introduced through subsequent substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(cyanomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Methyl 4-chloro-3-(cyanomethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of indole derivatives.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-(cyanomethyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-(cyanomethyl)benzoate
- 4-Chloro-3-(cyanomethyl)phenylacetonitrile
- Methyl 4-chloro-3-(cyanomethyl)phenylacetate
Uniqueness
Methyl 4-chloro-3-(cyanomethyl)-1H-indole-1-carboxylate is unique due to its indole structure combined with chloro and cyanomethyl groups This combination imparts specific chemical properties and biological activities that distinguish it from other similar compounds
Properties
CAS No. |
89434-06-0 |
|---|---|
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
methyl 4-chloro-3-(cyanomethyl)indole-1-carboxylate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)15-7-8(5-6-14)11-9(13)3-2-4-10(11)15/h2-4,7H,5H2,1H3 |
InChI Key |
YEJGFTSQENYASR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C=C(C2=C1C=CC=C2Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Oxoethylidene)amino]oxidanide](/img/structure/B14389313.png)
![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline](/img/structure/B14389315.png)
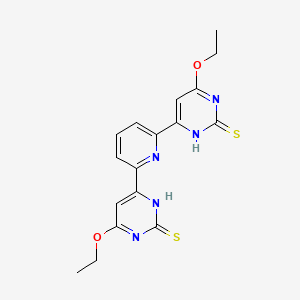
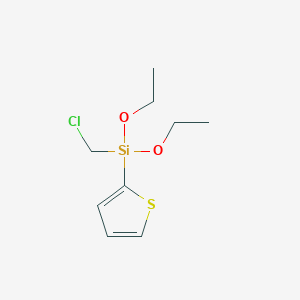
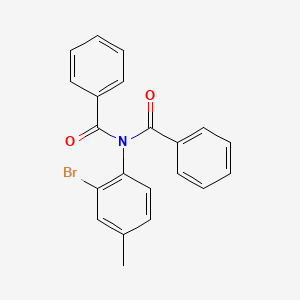
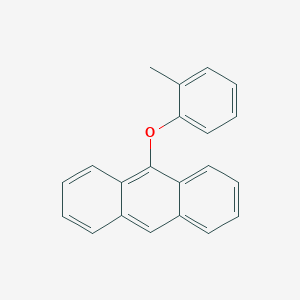

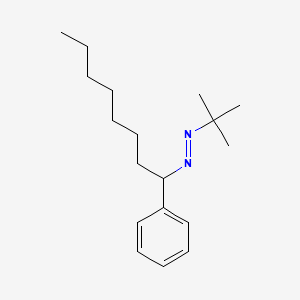
silane](/img/structure/B14389370.png)
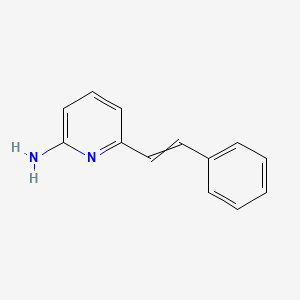
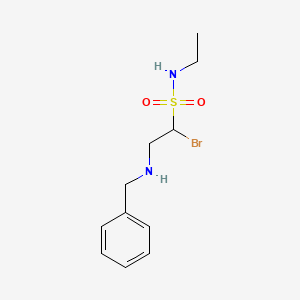
![4-Methylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14389380.png)
